N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide
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Overview
Description
N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its indeno-furan core, which is a tricyclic structure, and an isobutyramide functional group. It has been studied for its potential therapeutic properties and its role as an intermediate in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine with isobutyryl chloride under basic conditions to form the desired amide . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher efficiency and scalability . Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted amides.
Scientific Research Applications
N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its role as a receptor agonist.
Medicine: Investigated for its therapeutic potential in treating sleep disorders and other conditions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide involves its interaction with specific molecular targets in the body. It is believed to act as an agonist at certain receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Ramelteon: A compound with a similar indeno-furan core, used as a sleep aid.
Tasimelteon: Another sleep aid with a related structure.
Agomelatine: An antidepressant with a similar mechanism of action.
Uniqueness
N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide stands out due to its specific functional groups and the unique combination of its indeno-furan core with the isobutyramide moiety.
Properties
Molecular Formula |
C17H23NO2 |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-methyl-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide |
InChI |
InChI=1S/C17H23NO2/c1-11(2)17(19)18-9-7-13-4-3-12-5-6-15-14(16(12)13)8-10-20-15/h5-6,11,13H,3-4,7-10H2,1-2H3,(H,18,19) |
InChI Key |
RXLSWWMNDCRHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |
Origin of Product |
United States |
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